Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt
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Overview
Description
Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a combination of dicyclohexylamine, benzyloxycarbonyl, and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps. One common approach is the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, Pd/C for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the removal of protective groups, resulting in free amines.
Scientific Research Applications
Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to act as a precursor for the synthesis of bioactive molecules. The molecular pathways involved include enzymatic cleavage and chemical hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
Uniqueness
Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protective groups and its ability to undergo selective chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6.C12H23N/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26);11-13H,1-10H2/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGLVDQWGZVPQ-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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